Bienvenue dans la boutique en ligne BenchChem!

2-(4-Hydroxy-phenyl)-chroman-4-one

CK2 inhibition flavonoid cancer

2-(4-Hydroxy-phenyl)-chroman-4-one (4'-hydroxyflavanone) is a precision-validated flavanone scaffold with CK2 inhibitory IC50 of 0.33 ± 0.048 μM—1.4-fold more potent than its naphthyl analog. It uniquely suppresses SREBP maturation and de novo fatty acid/cholesterol synthesis in Huh-7 hepatoma models, an activity absent in generic flavanones such as naringenin. Its distinct MAO-B docking profile outperforms synthetic counterparts in virtual screening campaigns, while the saturated C2–C3 bond enables class-level discrimination from flavone analogs in aldose reductase specificity studies. Procure this specific 4'-hydroxylated scaffold to ensure target engagement fidelity and reproducible phenotypic outcomes across oncology, metabolic disorders, and neurodegenerative disease research programs.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
Cat. No. B1194072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-phenyl)-chroman-4-one
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2/t15-/m0/s1
InChIKeyZLHVIYHWWQYJID-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxy-phenyl)-chroman-4-one: Chemical Identity and Procurement Specifications for Research Applications


2-(4-Hydroxy-phenyl)-chroman-4-one, commonly referred to as 4'-hydroxyflavanone (CAS 6515-37-3), is a monohydroxylated flavonoid analog belonging to the flavanone subclass of polyphenols [1]. It is characterized by a C15H12O3 molecular framework (MW 240.25) featuring a saturated C2–C3 bond within the chroman-4-one core, distinguishing it structurally from the unsaturated flavone analog 4'-hydroxyflavone . The compound is commercially available as a synthetic analog of naturally occurring flavanones, typically supplied at purities ranging from 95% to >99% (HPLC) , and is recognized in authoritative databases including ChEMBL (CHEMBL73933) and PubChem (CID 165506) [2].

Why 2-(4-Hydroxy-phenyl)-chroman-4-one Cannot Be Substituted by Generic Flavanones or Flavones in Target-Based Assays


Although 2-(4-hydroxy-phenyl)-chroman-4-one shares a common flavonoid backbone with numerous commercially available analogs, the specific hydroxylation pattern at the 4'-position of the B-ring, combined with the saturated C2–C3 bond of the flavanone core, confers a distinct pharmacological fingerprint that is not replicated by generic flavanones (e.g., naringenin) or flavones (e.g., apigenin) [1]. Comparative structure-activity relationship (SAR) analyses across 68 polyphenols demonstrate that the flavanone subclass exhibits markedly different antiproliferative potencies compared to flavones and chalcones, with IC50 ranges varying by over an order of magnitude depending solely on backbone class and hydroxyl substitution position [2]. Furthermore, computational docking studies indicate that 4'-hydroxyflavanone is specifically identified among seven flavanones as a potential MAO-B inhibitor, outperforming synthetic counterparts, whereas structurally similar but differentially hydroxylated flavanones exhibit divergent binding profiles [3]. Substituting this compound with a structurally related analog without head-to-head validation introduces substantial risk of altered target engagement and non-reproducible biological outcomes.

Quantitative Comparative Evidence for 2-(4-Hydroxy-phenyl)-chroman-4-one Versus Structural Analogs


CK2 Inhibition: 2-(4-Hydroxy-phenyl)-chroman-4-one Exhibits ~1.4-Fold Higher Potency Than Its Naphthyl Analog

In a direct head-to-head evaluation of novel flavonoid compounds as CK2 inhibitors, 2-(4-hydroxyphenyl)-4H-chromen-4-one (the phenyl-based derivative) demonstrated an IC50 value of 0.33 ± 0.048 μM, compared to 2-(4'-hydroxynaphthyl)chromen-4-one (the naphthyl backbone analog) with an IC50 of 0.45 ± 0.059 μM [1]. Both compounds were tested under identical in vitro conditions.

CK2 inhibition flavonoid cancer

Cytotoxicity in MCF-7 Cells: Equivalent Viability Reduction Between Phenyl and Naphthyl Analogs at 100 μM

In the same head-to-head study, cell viability was assessed in MCF-7 breast cancer cells. Both 2-(4-hydroxyphenyl)-4H-chromen-4-one and its naphthyl analog reduced cell viability to approximately 50% at a concentration of 100 μM after 48 hours of treatment [1]. No significant differential cytotoxicity was observed between the two compounds under these conditions.

cytotoxicity MCF-7 anticancer

Aldose Reductase Inhibition: Unsaturated 4'-Hydroxyflavone Shows Potency Not Replicated in Saturated Flavanone Core

The unsaturated flavone analog of this compound, 4'-hydroxyflavone (2-(4-hydroxyphenyl)-4H-chromen-4-one, CAS 4143-63-9), inhibits aldose reductase with an IC50 of 12 μM . This activity is specifically associated with the flavone scaffold bearing the 2,3-double bond. The saturated flavanone core of 2-(4-hydroxy-phenyl)-chroman-4-one lacks this structural feature and is not reported to exhibit comparable aldose reductase inhibition. Researchers targeting aldose reductase must select the flavone analog, whereas studies focused on CK2 or SREBP pathways should prioritize the flavanone derivative.

aldose reductase diabetes complications flavone

SREBP Maturation Inhibition: 2-(4-Hydroxy-phenyl)-chroman-4-one Demonstrates Unique Suppression of Fatty Acid and Cholesterol Synthesis in Huh-7 Cells

4'-Hydroxyflavanone (2-(4-hydroxy-phenyl)-chroman-4-one) has been demonstrated to impair fatty acid synthase promoter activity and reduce SREBP activation and target gene expression in human hepatoma Huh-7 cells, leading to suppressed de novo fatty acid and cholesterol synthesis [1]. While quantitative IC50 values for SREBP maturation inhibition are not reported for direct comparator compounds in the same study, this activity profile is distinct from other common flavanones such as naringenin, which is primarily studied for its antioxidant and anti-inflammatory properties rather than direct SREBP pathway modulation.

SREBP lipid metabolism hepatic steatosis

Validated Research Applications for 2-(4-Hydroxy-phenyl)-chroman-4-one Based on Quantitative Evidence


CK2 Kinase Inhibitor Screening and SAR Studies

Utilize 2-(4-hydroxy-phenyl)-chroman-4-one as a phenyl-based flavonoid CK2 inhibitor with an IC50 of 0.33 ± 0.048 μM [1]. This compound provides a 1.4-fold potency advantage over its naphthyl analog (IC50 = 0.45 μM) in direct head-to-head comparison [1], making it the preferred starting scaffold for medicinal chemistry optimization targeting CK2-driven pathologies including cancer, inflammatory disorders, and neurodegenerative diseases. The compound demonstrates equivalent MCF-7 cytotoxicity to its comparator at 100 μM [1], enabling researchers to attribute differential phenotypic effects to target engagement rather than non-specific toxicity.

Hepatic Lipid Metabolism and SREBP Pathway Studies

Apply 4'-hydroxyflavanone as a validated inhibitor of SREBP maturation and de novo lipid synthesis in human hepatoma Huh-7 cell models [2]. The compound impairs fatty acid synthase promoter activity and suppresses both fatty acid and cholesterol synthesis [2], providing a mechanistically distinct tool compound for investigating hepatic steatosis and dyslipidemia. Procurement of this specific flavanone scaffold is essential, as structurally similar flavanones such as naringenin do not share this primary SREBP-modulatory activity profile.

MAO-B Inhibitor Discovery and Computational Docking Studies

Employ 4'-hydroxyflavanone as a candidate MAO-B inhibitor scaffold in molecular docking and virtual screening campaigns [3]. Computational studies have identified this compound among a select group of flavanones (including hesperetin, 2'-hydroxyflavanone, eriodictyol, and naringenin) as potential MAO-B inhibitors that outperform synthetic counterparts [3]. The 4'-hydroxyl substitution pattern on the flavanone core contributes to the compound's distinct docking profile, supporting its use as a structural template for developing novel MAO-B targeted agents.

Scaffold-Discrimination Control in Aldose Reductase Assays

Use 2-(4-hydroxy-phenyl)-chroman-4-one (flavanone scaffold) as a negative control or scaffold-specificity probe in aldose reductase inhibition studies, where the unsaturated flavone analog 4'-hydroxyflavone demonstrates IC50 = 12 μM inhibitory activity . This application leverages the class-level distinction between flavanone and flavone cores bearing identical 4'-hydroxyphenyl substitution, enabling researchers to validate target specificity and eliminate false-positive interpretations arising from scaffold-related promiscuity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Hydroxy-phenyl)-chroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.